molecular formula C15H16Cl2N4O B7558723 3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide

Cat. No. B7558723
M. Wt: 339.2 g/mol
InChI Key: BPBTWUJPPKENGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide, also known as AG-014699 or rucaparib, is a synthetic small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair, and inhibition of these enzymes can lead to the accumulation of DNA damage, ultimately leading to cell death. Rucaparib has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

Rucaparib works by inhibiting PARP enzymes, which are involved in DNA repair. When PARP enzymes are inhibited, DNA damage accumulates, leading to cell death. Rucaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA1/2 mutations.
Biochemical and Physiological Effects
Rucaparib has been shown to have a number of biochemical and physiological effects. In addition to inhibiting PARP enzymes, rucaparib has been shown to induce DNA damage and cell cycle arrest in cancer cells. Rucaparib has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

Rucaparib has a number of advantages for use in lab experiments. It is a small molecule inhibitor, which makes it relatively easy to synthesize and purify. It is also highly specific for PARP enzymes, which makes it a useful tool for studying the role of these enzymes in DNA repair and other cellular processes. However, rucaparib also has some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic to cells at high concentrations.

Future Directions

There are a number of future directions for research on rucaparib. One area of interest is the development of combination therapies that include rucaparib and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the development of rucaparib analogs that may have improved pharmacological properties or greater specificity for PARP enzymes. Additionally, further studies are needed to better understand the mechanisms of action of rucaparib and its potential uses in the treatment of other types of cancer.

Synthesis Methods

The synthesis of rucaparib involves several steps, including the formation of an amide bond between 3,4-dichlorobenzoyl chloride and N-(2-aminoethyl)-2,6-dimethylpyrimidin-4-amine, followed by the addition of a chloro group to the resulting compound. The final product is then purified through column chromatography.

Scientific Research Applications

Rucaparib has been studied extensively for its potential use in cancer treatment, particularly in the treatment of ovarian and breast cancers. Clinical trials have shown that rucaparib can be effective in treating patients with BRCA1/2-mutated ovarian cancer, as well as in patients with other types of ovarian cancer who have responded to platinum-based chemotherapy. Rucaparib has also shown promise in the treatment of breast cancer, particularly in patients with BRCA1/2 mutations.

properties

IUPAC Name

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-9-7-14(21-10(2)20-9)18-5-6-19-15(22)11-3-4-12(16)13(17)8-11/h3-4,7-8H,5-6H2,1-2H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBTWUJPPKENGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.